REACTION_SMILES
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[BH4-:1].[CH3:16][CH2:17][OH:18].[CH3:3][C:4]1([CH3:15])[O:5][c:6]2[c:7]([cH:9][cH:10][cH:11][c:12]2[CH:13]=[O:14])[CH2:8]1.[Na+:2]>>[CH3:3][C:4]1([CH3:15])[O:5][c:6]2[c:7]([cH:9][cH:10][cH:11][c:12]2[CH2:13][OH:14])[CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)Cc2cccc(C=O)c2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC1(C)Cc2cccc(CO)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |